24-Dehydroprevitamin D3

CAS No.:

Cat. No.: VC1840334

Molecular Formula: C27H42O

Molecular Weight: 382.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H42O |

|---|---|

| Molecular Weight | 382.6 g/mol |

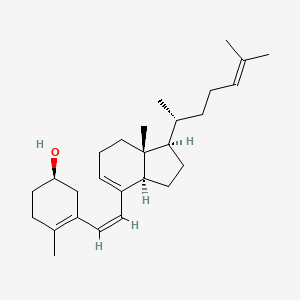

| IUPAC Name | (1R)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

| Standard InChI | InChI=1S/C27H42O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h8,10,12-13,21,24-26,28H,6-7,9,11,14-18H2,1-5H3/b13-12-/t21-,24-,25-,26+,27-/m1/s1 |

| Standard InChI Key | NBMBTEIQSCVAHQ-UMHODALSSA-N |

| Isomeric SMILES | CC1=C(C[C@@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCC=C(C)C)C |

| Canonical SMILES | CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCC=C(C)C)C |

Introduction

Chemical Identity and Structural Characteristics

24-Dehydroprevitamin D3 is a vitamin D derivative with the IUPAC name (1R)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol . This compound is also known by the alternative name (4E,6Z,8Z)-(1R)-4-methyl-9,10-seco-4(5),6,8,24-cholestatetraen-1-ol . The compound belongs to the secosteroid family and shares structural similarities with other vitamin D metabolites.

Chemical Identifiers and Basic Properties

24-Dehydroprevitamin D3 has established identifiers in major chemical databases that facilitate scientific reference and research. The compound can be identified through various database entries as outlined in Table 1.

Table 1: Chemical Identifiers of 24-Dehydroprevitamin D3

| Identifier Type | Value |

|---|---|

| PubChem CID | 11970180 |

| ChEBI ID | CHEBI:193235 |

| LMST ID | LMST03020665 |

| Molecular Weight | 382.6 g/mol |

| First Database Entry | December 27, 2006 |

| Last Database Update | March 8, 2025 |

The molecular weight of 24-Dehydroprevitamin D3 is 382.6 g/mol, as calculated using PubChem 2.1 computational methods . This relatively large molecular weight is characteristic of steroid derivatives and reflects the complex carbon skeleton of the compound.

Structural Features

The structure of 24-Dehydroprevitamin D3 is characterized by several distinctive features that define its biochemical behavior and properties. The compound contains multiple unsaturated bonds in a specific configuration, including a characteristic cis (Z) configuration in the side chain, which distinguishes it from other vitamin D metabolites . The 24-dehydro designation indicates an additional double bond at the carbon-24 position compared to standard previtamin D3.

Biochemical Significance and Metabolic Pathway

24-Dehydroprevitamin D3 occupies a specific position in the vitamin D metabolic pathway, which has significant implications for vitamin D activation and function in biological systems.

Relationship to Other Vitamin D Metabolites

To understand the significance of 24-Dehydroprevitamin D3, it is important to consider its relationship to other key vitamin D metabolites. The standard vitamin D activation pathway involves:

-

Formation of previtamin D3 from 7-dehydrocholesterol via UV radiation

-

Thermal isomerization of previtamin D3 to vitamin D3

-

Hydroxylation of vitamin D3 to 25-hydroxyvitamin D3 (calcidiol) in the liver

-

Further hydroxylation to 1,25-dihydroxyvitamin D3 (calcitriol) in the kidneys

The 24-dehydro variant represents a structural modification that can potentially affect these subsequent metabolic steps. While 1,25-dihydroxyvitamin D3 is recognized as the biologically active form of vitamin D3 responsible for calcium homeostasis and other physiological functions , the specific biological activity of 24-Dehydroprevitamin D3 and its metabolites requires further investigation.

Analytical Methods for Detection and Quantification

Various analytical techniques have been developed for the detection and quantification of vitamin D metabolites, including potential application to 24-Dehydroprevitamin D3.

Chromatographic and Spectroscopic Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) represents the gold standard for vitamin D metabolite analysis. According to the CDC methodology used in NHANES studies, this technique enables the quantitative detection of various vitamin D metabolites with high specificity and sensitivity .

The analytical separation typically employs pentafluorophenyl (PFP) columns with mobile phase compositions between 69% and 72% methanol in water . While this method is primarily optimized for 25-hydroxyvitamin D3 (25OHD3), 3-epi-25-hydroxyvitamin D3 (epi-25OHD3), and 25-hydroxyvitamin D2 (25OHD2), similar approaches could potentially be adapted for 24-Dehydroprevitamin D3 analysis.

Sample Preparation and Analysis Considerations

Effective analysis of vitamin D metabolites including 24-Dehydroprevitamin D3 requires careful consideration of sample preparation techniques. The standard protocol involves processing serum specimens under controlled conditions to ensure stability of these relatively labile compounds . The extraction solution composition should match the mobile phase used for chromatographic separation to optimize recovery and analytical performance.

Clinical and Research Significance

The potential biological and clinical significance of 24-Dehydroprevitamin D3 must be considered within the broader context of vitamin D metabolism and function.

Vitamin D Deficiency and Health Implications

Vitamin D deficiency has been associated with numerous health conditions beyond the classical bone disorders. Research indicates significant associations between vitamin D status and various diseases, including cardiovascular diseases, diabetes mellitus, obesity, mental disorders, epilepsy, inflammatory bowel diseases, and certain skin disorders .

While specific research on 24-Dehydroprevitamin D3 in relation to these conditions is limited, understanding its metabolic fate and potential bioactivity could provide insights into vitamin D metabolism in both normal and pathological states.

Comparison with Other Vitamin D Metabolites

In contextualizing 24-Dehydroprevitamin D3, it is valuable to compare it with better-characterized vitamin D metabolites. For instance, 24,25-dihydroxycholecalciferol, another vitamin D metabolite, is formed from 25-hydroxyvitamin D3 through the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) . This compound has traditionally been considered an inactive metabolite destined for excretion, although some evidence suggests potential physiological activity .

By analogy, understanding whether 24-Dehydroprevitamin D3 represents an active metabolite or a compound targeted for elimination would enhance our understanding of vitamin D metabolism. This knowledge could potentially influence clinical approaches to vitamin D supplementation and monitoring.

Monitoring and Measurement in Population Studies

Population-level monitoring of vitamin D status typically focuses on 25-hydroxyvitamin D as the primary biomarker. These surveillance efforts provide important context for understanding vitamin D metabolism and potential implications for compounds like 24-Dehydroprevitamin D3.

Surveillance Methodologies

National health surveys like NHANES employ standardized methodologies to assess vitamin D status across diverse populations. These studies aim to monitor secular trends in nutritional status and evaluate the effects of various factors including physical activity, alcohol use, tobacco consumption, and dietary supplement intake on nutritional parameters .

Such population-level data can provide insights into the distribution of vitamin D metabolites under various conditions and potentially inform future research on specialized metabolites like 24-Dehydroprevitamin D3.

Applications in Public Health and Clinical Practice

Monitoring vitamin D status at the population level has important implications for:

-

Estimating risks for deficiencies and toxicities of specific nutrients

-

Providing population reference data

-

Evaluating the contribution of diet, supplements, and other factors to serum levels of nutrients

-

Informing research to define nutrient requirements and optimal levels for disease prevention

Future research incorporating measurements of specialized metabolites like 24-Dehydroprevitamin D3 could potentially enhance these applications by providing more detailed profiles of vitamin D metabolism under various conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume